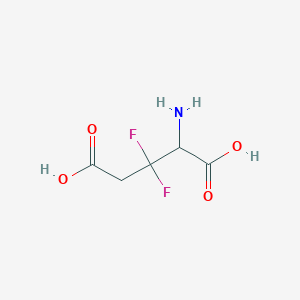
3,3-Difluoro-DL-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-DL-glutamic acid is a synthetic amino acid that has gained significant attention in scientific research due to its unique properties. It is an analog of glutamic acid, a non-essential amino acid that is involved in various physiological processes in the human body. The introduction of fluorine atoms in the glutamic acid molecule has led to the development of a compound that exhibits enhanced pharmacological properties.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-DL-glutamic acid involves the inhibition of glutamate transporters. Glutamate is an excitatory neurotransmitter that is involved in various physiological processes in the human body. However, excessive glutamate release can lead to neuronal damage and cell death. 3,3-Difluoro-DL-glutamic acid inhibits the activity of glutamate transporters, leading to the accumulation of glutamate in the extracellular space. This, in turn, leads to the activation of NMDA receptors and subsequent neuronal damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,3-Difluoro-DL-glutamic acid are diverse and depend on the specific application. In cancer cells, the compound inhibits the activity of glutamate transporters, leading to the accumulation of glutamate in the extracellular space. This, in turn, leads to the activation of AMPA receptors and subsequent cell death. In neurodegenerative disorders, the compound has been shown to exhibit neuroprotective effects by inhibiting the activity of glutamate transporters and reducing glutamate-induced excitotoxicity. Additionally, it has been shown to have anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,3-Difluoro-DL-glutamic acid is its enhanced pharmacological properties. The introduction of fluorine atoms in the glutamic acid molecule has led to the development of a compound that exhibits improved bioavailability and stability. Additionally, the compound is relatively easy to synthesize and can be purified through column chromatography. However, one of the limitations of 3,3-Difluoro-DL-glutamic acid is its potential toxicity. The compound has been shown to exhibit cytotoxic effects in cancer cells and can lead to neuronal damage in high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 3,3-Difluoro-DL-glutamic acid. One potential application is in the treatment of neurodegenerative disorders. The compound has been shown to exhibit neuroprotective effects and may be a promising candidate for the development of new therapeutics. Additionally, the compound may have potential applications in the treatment of other diseases such as epilepsy, stroke, and traumatic brain injury. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 3,3-Difluoro-DL-glutamic acid.
Synthesemethoden
The synthesis of 3,3-Difluoro-DL-glutamic acid involves the reaction of N-carboxyanhydride (NCA) of 3,3-difluoro-DL-alanine with N-Cbz-L-glutamic acid in the presence of triethylamine. The reaction takes place in anhydrous conditions and the product is purified through column chromatography. The yield of the product is around 60-70% and the purity can be confirmed through NMR and HPLC analysis.
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-DL-glutamic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor activity by inhibiting the activity of glutamate transporters in cancer cells. The compound has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, it has been shown to have anti-inflammatory and analgesic properties.
Eigenschaften
CAS-Nummer |
130521-05-0 |
|---|---|
Produktname |
3,3-Difluoro-DL-glutamic acid |
Molekularformel |
C5H10N2OS |
Molekulargewicht |
183.11 g/mol |
IUPAC-Name |
2-amino-3,3-difluoropentanedioic acid |
InChI |
InChI=1S/C5H7F2NO4/c6-5(7,1-2(9)10)3(8)4(11)12/h3H,1,8H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
HJJKSOSDUQANSX-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)C(C(C(=O)O)N)(F)F |
Kanonische SMILES |
C(C(=O)O)C(C(C(=O)O)N)(F)F |
Synonyme |
3,3-difluoroglutamate DL-beta,beta-difluoroglutamic acid F2Glu |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236832.png)
![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)

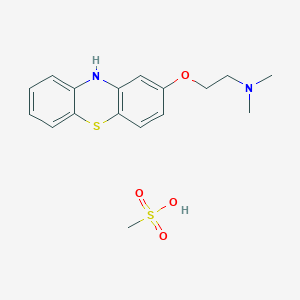

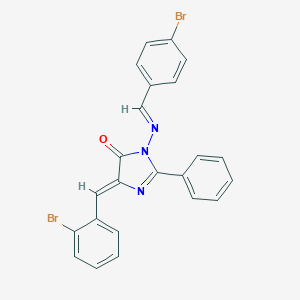


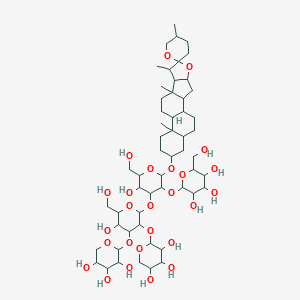
![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)
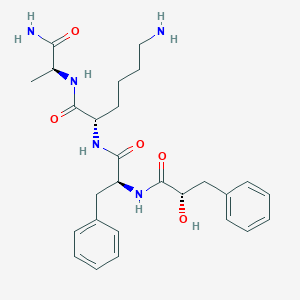
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B236897.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B236903.png)
